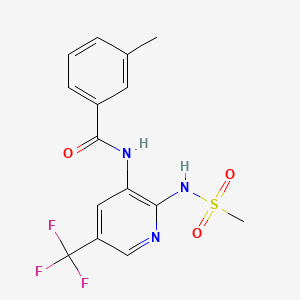
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate is an organophosphate compound known for its use in various applications, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a pyridazine ring and a phenoxy group, making it effective in targeting specific pests.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 6-(2-(2-propenyl)phenoxy)-3-pyridazinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphorodithioate.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphorodithioates, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase, which is crucial in nerve function.
Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Employed in agriculture as an insecticide to protect crops from pests.
作用機序
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
類似化合物との比較
Similar Compounds
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Malathion: A widely used organophosphate with lower toxicity to humans.
Chlorpyrifos: Known for its effectiveness against a broad range of pests.
Uniqueness
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate is unique due to its specific structure, which provides selective targeting of pests and a distinct mode of action compared to other organophosphates. Its combination of a pyridazine ring and a phenoxy group enhances its effectiveness and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
53605-14-4 |
|---|---|
分子式 |
C17H21N2O4PS |
分子量 |
380.4 g/mol |
IUPAC名 |
diethoxy-[6-(2-prop-2-enylphenoxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H21N2O4PS/c1-4-9-14-10-7-8-11-15(14)22-16-12-13-17(19-18-16)23-24(25,20-5-2)21-6-3/h4,7-8,10-13H,1,5-6,9H2,2-3H3 |
InChIキー |
QQIWOJNLTRVQNW-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=CC=C2CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



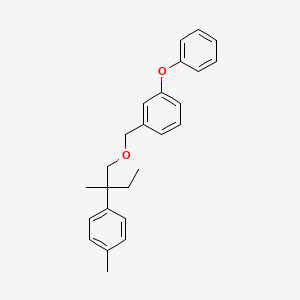
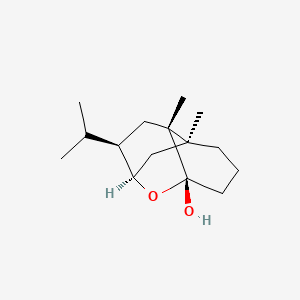

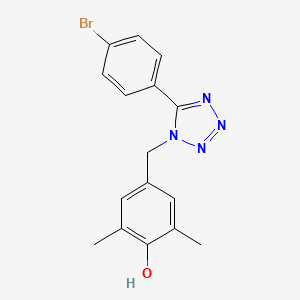
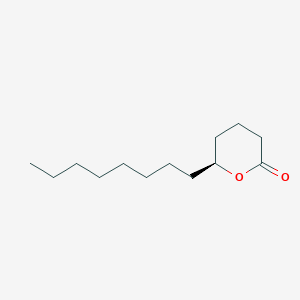
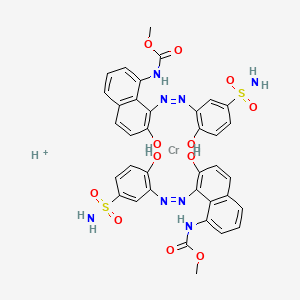
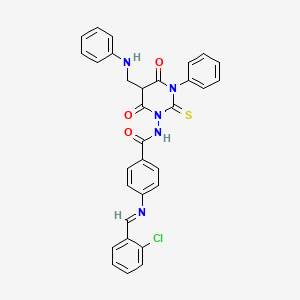
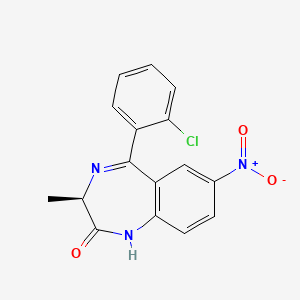
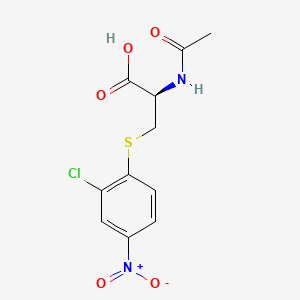
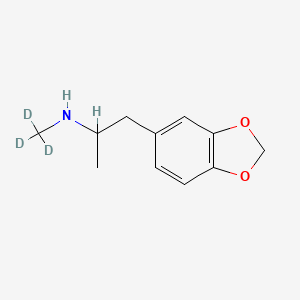
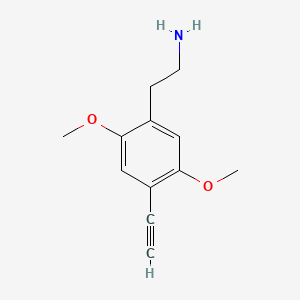
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)
